
(3-Methoxy-2-methylphenyl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-2-methylphenyl)-phenylmethanone, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
(3-Methoxy-2-methylphenyl)-phenylmethanone acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. It also acts as a serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This may contribute to the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
This compound has been found to produce a range of physiological and biochemical effects, including analgesia, sedation, dissociation, and hallucinations. It has also been found to increase heart rate and blood pressure, as well as cause respiratory depression and hypothermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methoxy-2-methylphenyl)-phenylmethanone has several advantages as a research tool, including its ability to selectively target the NMDA receptor and its potential therapeutic applications. However, its recreational use and potential for abuse may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on (3-Methoxy-2-methylphenyl)-phenylmethanone, including further studies on its neuroprotective properties and potential therapeutic applications. Additionally, research may focus on developing new compounds that target the NMDA receptor and have improved therapeutic potential. Finally, studies on the long-term effects of this compound use and its potential for addiction and abuse may also be of interest.
Métodos De Síntesis
The synthesis of (3-Methoxy-2-methylphenyl)-phenylmethanone involves the reaction of 3-Methoxy-2-methylphenylacetonitrile with phenylmagnesium bromide, followed by acid hydrolysis. This results in the formation of this compound, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
(3-Methoxy-2-methylphenyl)-phenylmethanone has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
(3-methoxy-2-methylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(9-6-10-14(11)17-2)15(16)12-7-4-3-5-8-12/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJLGFBCMCSUDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
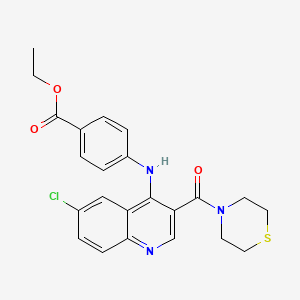



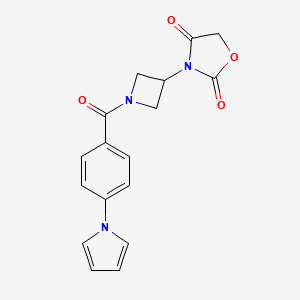
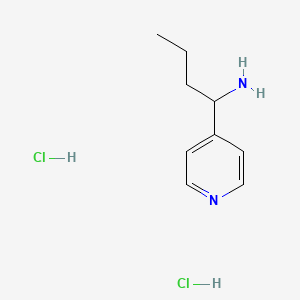
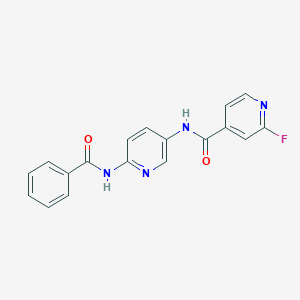
![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)
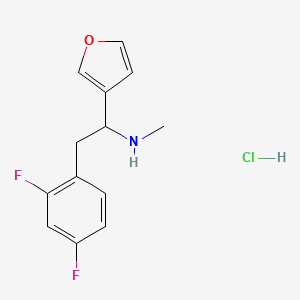


![2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide](/img/structure/B2385611.png)

